Cas no 53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine)

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- 2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
- 2-(pyridyl)-3,4,5,6-tetrahydropyridine
- 53422-71-2
- AKOS015999863
- 3,4,5,6-Tetrahydro-2,2'-bipyridine
- SCHEMBL8458128
- DTXSID90475728
-
- MDL: MFCD21086766
- Inchi: InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2
- InChI Key: SIYJMPLQXPDFRW-UHFFFAOYSA-N
- SMILES: C1=CC=NC(=C1)C2=NCCCC2
Computed Properties
- Exact Mass: 160.10016
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 25.2Ų
Experimental Properties
- PSA: 25.25
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029184634-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$580.80 | 2023-09-01 | |
Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$573 | 2023-01-02 | |
Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$613 | 2021-08-05 |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Related Literature
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
Recent Advances in the Study of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2): A Comprehensive Research Brief
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine and tetrahydropyridine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research involves the synthesis and optimization of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step catalytic process, leveraging palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications.
Pharmacologically, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been investigated for its role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor subtype is implicated in cognitive functions and neuropsychiatric disorders, positioning the compound as a potential candidate for treating conditions such as Alzheimer's disease and schizophrenia. A recent preclinical study demonstrated that the compound improved cognitive performance in rodent models, with minimal off-target effects.
In addition to its neurological applications, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been explored for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing chronic inflammatory diseases. The mechanism appears to involve the suppression of NF-κB signaling pathways, a finding that could pave the way for new therapeutic strategies.
Despite these promising findings, challenges remain in the development of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research is focused on structural modifications to enhance these properties while retaining the compound's pharmacological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) represents a versatile and promising compound in chemical biology and drug discovery. Recent advancements in its synthesis, coupled with its diverse pharmacological activities, highlight its potential as a therapeutic agent for neurological and inflammatory disorders. Future research will be crucial in addressing existing limitations and translating these findings into clinical applications.
53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine) Related Products
- 4593-27-5(o-Myosmine)
- 1804090-44-5(4-Bromomethyl-5-difluoromethyl-1H-benzimidazole)
- 2229640-38-2(6-(furan-2-yl)-2,5-dimethylhex-5-enoic acid)
- 959585-30-9(2-(Quinolin-6-yl)propanoic acid)
- 1805132-53-9(2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride)
- 2308390-48-7(1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)
- 2411244-46-5(2-(Piperidin-1-yl)phenyl sulfurofluoridate hydrobromide)
- 1545321-10-5(6-chloro-N-(3-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine)
- 75570-96-6(3,4-Dichloro-2-methylbenzonitrile)
- 2418714-13-1(methyl 3-azido-5-{2-(tert-butoxy)-2-oxoethoxymethyl}benzoate)



